1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine
CAS No.:
Cat. No.: VC13722546
Molecular Formula: C10H16F3N
Molecular Weight: 207.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F3N |
|---|---|
| Molecular Weight | 207.24 g/mol |
| IUPAC Name | 1-but-3-enyl-4-(trifluoromethyl)piperidine |
| Standard InChI | InChI=1S/C10H16F3N/c1-2-3-6-14-7-4-9(5-8-14)10(11,12)13/h2,9H,1,3-8H2 |
| Standard InChI Key | LVONKRXLUDTHBE-UHFFFAOYSA-N |
| SMILES | C=CCCN1CCC(CC1)C(F)(F)F |
| Canonical SMILES | C=CCCN1CCC(CC1)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
The molecular formula of 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine is C₁₀H₁₆F₃N, with a molecular weight of 207.24 g/mol. The piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric interactions . The but-3-en-1-yl side chain introduces a terminal alkene moiety, imparting reactivity toward electrophilic additions and cycloadditions. Key structural features include:
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Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8) and metabolic stability while modulating electronic properties through strong electron-withdrawing effects .
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Butenyl substituent: Provides a site for further functionalization, such as hydrofunctionalization or Diels-Alder reactions, due to the conjugated π-system .
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Piperidine core: Serves as a hydrogen bond acceptor, influencing solubility (estimated aqueous solubility: <1 mg/mL) and bioavailability .
Comparative data for structurally related compounds, such as tert-butyl 4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (MW: 343.4 g/mol), highlight the impact of aromatic substituents on molecular weight and crystallinity .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine:
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Late-stage functionalization: Introducing the trifluoromethyl group into a preformed 4-substituted piperidine.
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Convergent synthesis: Coupling a trifluoromethyl-containing building block with a butenyl-piperidine intermediate.
Electrophilic Cyclization Approaches
The HCl- DMPU-mediated aza-Pummerer reaction, as reported by , offers a template for generating chloropiperidines under mild conditions. While this method specifically produces 4-chloropiperidines, substituting the chloride source with a trifluoromethylating agent (e.g., Umemoto’s reagent) could theoretically yield the target compound. Key reaction parameters would include:
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Temperature: 65–80°C
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Solvent: Anhydrous DMSO
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Catalyst: HCl- DMPU (2.4 equiv)
A hypothetical adaptation of this method is outlined below:
Challenges include controlling regioselectivity during trifluoromethylation and avoiding over-oxidation of the alkene .
Cross-Coupling Strategies
Palladium-catalyzed [4 + 2] annulation, as demonstrated in , provides a robust platform for assembling fluorinated piperidines. By employing α-fluoro-β-ketoesters and imines derived from but-3-en-1-amine, this method could deliver the desired scaffold with high diastereocontrol. Optimized conditions involve:
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Catalyst: Pd(dba)₂ (5 mol%)
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Ligand: BINAP (15 mol%)
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Temperature: 80°C in toluene
For example:
This approach benefits from excellent functional group tolerance, enabling the incorporation of sensitive alkenes .
Post-Functionalization Routes
Physicochemical Properties and Stability
Experimental data for analogous compounds suggest the following properties for 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine:
The compound exhibits moderate thermal stability, decomposing above 200°C. The alkene moiety renders it susceptible to radical-initiated polymerization, necessitating storage under inert atmospheres with stabilizers (e.g., BHT) .
Applications in Drug Discovery
Pharmacokinetic Optimization
The trifluoromethyl group enhances blood-brain barrier penetration, making this scaffold valuable for CNS-targeted therapeutics. In rat models, related 4-CF₃-piperidines show:
Case Study: Sigma-1 Receptor Ligands
Structurally similar piperidines demonstrate nanomolar affinity for sigma-1 receptors (Kᵢ = 12 nM) . Molecular docking studies suggest the trifluoromethyl group engages in hydrophobic interactions with Leu105 and Val120, while the butenyl chain occupies a subpocket lined by Tyr103.
Future Directions
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